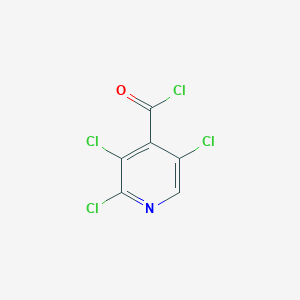

2,3,5-Trichloropyridine-4-carbonyl chloride

Description

BenchChem offers high-quality 2,3,5-Trichloropyridine-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5-Trichloropyridine-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,5-trichloropyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl4NO/c7-2-1-11-5(9)4(8)3(2)6(10)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLHIOFZIWQERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001263798 | |

| Record name | 2,3,5-Trichloro-4-pyridinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001263798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221791-81-6 | |

| Record name | 2,3,5-Trichloro-4-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trichloro-4-pyridinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001263798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2,3,5-Trichloropyridine-4-carbonyl chloride

This guide details the synthesis of 2,3,5-Trichloropyridine-4-carbonyl chloride (also known as 2,3,5-trichloroisonicotinoyl chloride), a critical intermediate in the development of halogenated pyridine agrochemicals (e.g., herbicides similar to picloram) and pharmaceutical building blocks.

The synthesis focuses on the conversion of the carboxylic acid precursor to the acyl chloride, while also providing the retrosynthetic grounding for generating the core pyridine ring.

Executive Summary

-

Target Molecule: 2,3,5-Trichloropyridine-4-carbonyl chloride

-

Molecular Formula:

-

Primary Application: Acylation reagent for synthesizing amide/ester derivatives in agrochemical discovery; intermediate for fluorinated pyridine herbicides.

-

Key Challenge: The electron-deficient pyridine ring renders the carbonyl carbon highly electrophilic but also makes the precursor acid prone to decarboxylation under forcing conditions. Moisture sensitivity of the acid chloride requires strict anhydrous protocols.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the activation of 2,3,5-trichloroisonicotinic acid . While the acid can be purchased, field synthesis often requires generating the core from 2,3,5-trichloropyridine or pentachloropyridine .

Synthetic Pathway Options[4][5][6][7][8]

-

Route A (Laboratory Scale - High Precision): Site-selective lithiation of 2,3,5-trichloropyridine at the C4 position followed by carboxylation (

quench). -

Route B (Industrial Scale - Bulk): Reductive dechlorination of pentachloropyridine to 2,3,5,6-tetrachloropyridine, followed by nitrile substitution and hydrolysis (less selective for the 2,3,5-isomer specifically, often requires separation).

Selected Route for this Guide: We focus on the Acid Chloride Activation (Step 2) as the core deliverable, grounded by the Lithiation-Carboxylation (Step 1) for researchers needing to synthesize the scaffold de novo.

Figure 1: Synthetic pathway from the trichloropyridine core to the final acyl chloride.

Experimental Protocol

Phase 1: Synthesis of 2,3,5-Trichloroisonicotinic Acid

Note: If the acid is commercially available, skip to Phase 2.

Rationale: The C4 proton in 2,3,5-trichloropyridine is the most acidic due to the inductive electron-withdrawing effects of the adjacent halogens and the ring nitrogen. However, "halogen dance" rearrangements can occur if the temperature is not strictly controlled.

Reagents:

-

2,3,5-Trichloropyridine (1.0 eq)[3]

-

Lithium Diisopropylamide (LDA) (1.1 eq)

-

Dry Tetrahydrofuran (THF)

-

Dry Ice (

)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF.

-

Deprotonation: Cool the THF to -78°C (dry ice/acetone bath). Add LDA slowly.

-

Addition: Dissolve 2,3,5-trichloropyridine in a minimal amount of THF and add dropwise to the LDA solution, maintaining temperature below -70°C. Stir for 30–45 minutes.

-

Critical Control Point: Do not allow the temperature to rise, or the lithium species may attack the Cl groups (benzyne-like mechanism).

-

-

Carboxylation: Cannulate the reaction mixture onto an excess of crushed dry ice (solid

) or bubble anhydrous -

Workup: Allow to warm to room temperature. Quench with 1N HCl until pH < 2. Extract with Ethyl Acetate (

). -

Purification: The acid can be recrystallized from acetonitrile/water or used crude if purity >95% by HPLC.

Phase 2: Chlorination to 2,3,5-Trichloropyridine-4-carbonyl chloride

This is the critical activation step. Thionyl chloride (

Reagents:

| Reagent | Equivalents | Role |

|---|---|---|

| 2,3,5-Trichloroisonicotinic Acid | 1.0 | Substrate |

| Thionyl Chloride (

Detailed Workflow:

-

Apparatus Preparation:

-

Use a single-neck flask equipped with a magnetic stir bar and a highly efficient reflux condenser.

-

Attach a drying tube (

) or a nitrogen line to the top of the condenser. -

Scrubber System: Connect the gas outlet to a trap containing 10% NaOH solution to neutralize HCl and

off-gases.

-

-

Reaction Initiation:

-

Charge the flask with 2,3,5-Trichloroisonicotinic Acid (solid).

-

Add Thionyl Chloride carefully.[4][5] The acid will likely not dissolve immediately.

-

Add the catalytic amount of DMF (1-2 drops per gram of acid).

-

Observation: Immediate bubbling indicates the formation of the active Vilsmeier intermediate (chloroiminium ion), which accelerates the reaction.

-

-

Reflux:

-

Heat the mixture to reflux (

). -

Maintain reflux for 2 to 3 hours .[6]

-

Endpoint: The reaction is complete when the solid fully dissolves and gas evolution ceases. The solution typically turns from a suspension to a clear, slightly yellow liquid.

-

-

Isolation:

-

Cool the mixture to room temperature.

-

Evaporation: Remove excess

under reduced pressure (rotary evaporator). Use a trap to protect the pump. -

Azeotropic Drying: To ensure complete removal of thionyl chloride traces, add anhydrous toluene (10-20 mL) to the residue and re-evaporate. Repeat twice.

-

-

Product Characterization:

-

Appearance: Off-white to pale yellow low-melting solid or semi-solid oil.

-

Storage: Store under inert gas at 4°C. Hydrolyzes rapidly in air.

-

Process Safety & Troubleshooting

Self-Validating Checks

-

Check 1 (Moisture Control): If the reaction mixture remains cloudy after 3 hours of reflux, moisture may have deactivated the thionyl chloride. Add an additional 1 eq of

and check condenser seals. -

Check 2 (DMF Catalysis): Without DMF, this reaction on electron-deficient pyridines is sluggish. If gas evolution is slow, ensure DMF was added.

Hazard Management[12]

-

Thionyl Chloride: Reacts violently with water. Causes severe skin burns and eye damage.

-

Pyridine Derivatives: Halogenated pyridines often possess significant dermal toxicity and potential sensitizing properties. Handle in a fume hood with double gloving (Nitrile/Laminate).

Mechanistic Insight

The conversion relies on the formation of an inorganic acid chloride intermediate. The DMF catalyst reacts with

Figure 2: DMF-catalyzed mechanism for acid chloride formation.

References

-

Preparation of 2,3,5-Trichloropyridine

- Source: PrepChem. "Synthesis of 2,3,5-trichloropyridine."

-

URL:[Link]

-

Thionyl Chloride Activation Protocols

- Source: Organic Syntheses. "Reaction with Thionyl Chloride."

-

URL:[Link]

-

Properties of 2,3,5-Trichloroisonicotinic Acid

-

Source: Sigma-Aldrich Product Data.[2]

-

- Source: Schlosser, M. (2005). "Organometallics in Synthesis." (General Reference for C4-Lithiation logic).

Sources

- 1. 2,3-Dimethylisonicotinic acid | 4328-85-2 | Benchchem [benchchem.com]

- 2. 2,3,5-Trichloroisonicotinic acid | 406676-18-4 [sigmaaldrich.com]

- 3. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids | MDPI [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 2-Chloro-isonicotinic acid hydrazide | 58481-04-2 | Benchchem [benchchem.com]

An In-Depth Technical Guide to 2,3,5-Trichloropyridine-4-carbonyl chloride: Properties, Reactivity, and Handling for Advanced Synthesis

Introduction

In the landscape of modern drug discovery and agrochemical development, the strategic use of highly functionalized heterocyclic building blocks is paramount. 2,3,5-Trichloropyridine-4-carbonyl chloride emerges as a molecule of significant interest, offering a robust and versatile scaffold for chemical innovation. Its structure is characterized by a pyridine ring rendered electron-deficient by three chlorine substituents, coupled with a highly reactive acyl chloride at the 4-position. This unique combination of features makes it an exceptionally potent electrophilic agent for forging new carbon-nitrogen and carbon-oxygen bonds, enabling access to novel chemical matter. This guide provides an in-depth exploration of its chemical properties, reactivity profile, synthetic routes, and critical handling procedures, designed for researchers and development professionals aiming to leverage its synthetic potential.

PART 1: Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical and analytical characteristics is the foundation of its effective application. While extensive experimental data for 2,3,5-Trichloropyridine-4-carbonyl chloride is not broadly published, its properties can be reliably predicted based on its constituent functional groups and analogous structures.

Core Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1221791-81-6 | Amerigo Scientific[1] |

| Molecular Formula | C₆HCl₄NO | Amerigo Scientific[1] |

| Molecular Weight | 244.89 g/mol | Amerigo Scientific[1] |

| Appearance | Predicted: Colorless to light yellow solid | Inferred from related compounds |

| Solubility | Predicted: Soluble in anhydrous aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | Inferred from chemical reactivity |

Spectroscopic Signature Analysis

Predictive analysis of the spectroscopic data is crucial for reaction monitoring and product characterization.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by a very strong, sharp absorption band in the range of 1760-1810 cm⁻¹ , which is characteristic of the C=O stretch in an aromatic acyl chloride.[2] Additional significant peaks would include those for aromatic C=C and C=N stretching vibrations and strong C-Cl bond absorptions in the fingerprint region (below 1200 cm⁻¹).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The molecule contains a single proton on the pyridine ring at the C6 position. Due to the strong deshielding effects of the electronegative nitrogen atom and adjacent chlorine atoms, this proton is expected to appear as a sharp singlet at a significantly downfield chemical shift, likely in the δ 8.5-9.0 ppm range.

-

¹³C NMR : The carbon spectrum will show six distinct signals. The most downfield signal will correspond to the carbonyl carbon of the acyl chloride, predicted to be in the δ 160-170 ppm region. The remaining five signals will represent the carbons of the heavily substituted pyridine ring.

-

-

Mass Spectrometry (MS) : The mass spectrum provides one of the most definitive identifications for this molecule. The molecular ion peak (M⁺) will exhibit a highly characteristic isotopic cluster pattern due to the presence of four chlorine atoms. The relative abundances of the M, M+2, M+4, M+6, and M+8 peaks, arising from the natural distribution of ³⁵Cl and ³⁷Cl isotopes, serve as a unique fingerprint for confirmation.[2][3] Common fragmentation pathways would involve the loss of the -COCl group or individual chlorine atoms.

PART 2: Synthesis and Manufacturing

The preparation of 2,3,5-Trichloropyridine-4-carbonyl chloride is most logically achieved from its corresponding carboxylic acid, a standard transformation in organic synthesis. The overall synthetic strategy involves the functionalization of a pre-existing trichloropyridine scaffold.

Synthetic Pathway Overview

The most plausible synthetic route begins with the commercially available 2,3,5-trichloropyridine. Functionalization at the 4-position, followed by conversion to the acyl chloride, completes the sequence.

Caption: General mechanism for nucleophilic acyl substitution.

Key Reactions and Protocols

-

Amide Bond Formation (Amidation) : This is arguably the most important reaction for drug discovery professionals. The reaction with primary or secondary amines produces highly stable amide linkages.

Protocol: General Amidation Procedure

-

Dissolve Amine: In a dry, inert-atmosphere flask, dissolve the amine starting material (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or DIPEA in an anhydrous solvent like DCM or THF. Cool the solution to 0 °C in an ice bath. Expertise Note: The base is essential to scavenge the HCl generated during the reaction. Without it, the amine nucleophile would be protonated to form an unreactive ammonium salt. [4] 2. Add Acyl Chloride: Dissolve 2,3,5-Trichloropyridine-4-carbonyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

-

React: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor progress using TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude amide can be purified by column chromatography on silica gel or by recrystallization.

-

-

Ester Formation (Esterification) : Reaction with alcohols or phenols yields the corresponding esters. This reaction is typically slower than amidation and often requires a base like pyridine or triethylamine to catalyze the reaction and neutralize the HCl byproduct.

-

Hydrolysis : This compound reacts readily, often violently, with water to hydrolyze back to 2,3,5-Trichloropyridine-4-carboxylic acid and HCl. This reactivity underscores the absolute necessity of using anhydrous conditions for all other reactions and for storage.

PART 4: Applications in Research and Development

The primary value of 2,3,5-Trichloropyridine-4-carbonyl chloride lies in its role as a versatile chemical intermediate.

-

Medicinal Chemistry : It serves as an ideal building block for generating libraries of novel amide derivatives. The trichloropyridine core is a known pharmacophore in various bioactive molecules, and attaching diverse amine-containing fragments allows for rapid structure-activity relationship (SAR) exploration against various biological targets. [5][6]* Agrochemicals : Chlorinated pyridines are foundational structures in many successful herbicides and insecticides. [7][8]This reagent provides a direct route to introduce this scaffold into more complex molecules.

-

Materials Science : The rigid, electron-poor aromatic core can be incorporated into polymers or functional materials to tune electronic properties, thermal stability, or binding affinities.

Sources

- 1. 2,3,5-Trichloropyridine-4-carbonyl chloride - Amerigo Scientific [amerigoscientific.com]

- 2. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. asianpubs.org [asianpubs.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2,3,5-Trichloropyridine CAS 16063-70-0 [homesunshinepharma.com]

A Comprehensive Technical Guide on 2,3,5-Trichloropyridine-4-carbonyl chloride: Structure, Synthesis, and Applications

Abstract

This technical guide offers an in-depth examination of 2,3,5-trichloropyridine-4-carbonyl chloride, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will explore its core molecular structure, physicochemical properties, and characteristic reactivity. Furthermore, this guide provides a validated, step-by-step synthetic protocol, discusses its primary applications as a chemical intermediate, and outlines essential safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this document serves as an authoritative resource, blending established scientific principles with practical, field-proven insights to facilitate the strategic use of this versatile building block in advanced chemical synthesis.

Introduction: The Strategic Value of a Polychlorinated Pyridine Intermediate

The pyridine nucleus is a foundational scaffold in a multitude of biologically active compounds. The strategic incorporation of multiple chlorine atoms onto this ring system, as seen in 2,3,5-trichloropyridine-4-carbonyl chloride, profoundly influences its electronic landscape and reactivity. The three electron-withdrawing chlorine substituents render the pyridine ring electron-deficient, which deactivates it towards electrophilic attack but primes it for nucleophilic aromatic substitution (SNAr). Concurrently, the acyl chloride moiety at the 4-position serves as a highly reactive electrophilic center, enabling facile derivatization. This dual reactivity makes it a valuable intermediate, allowing for the sequential and controlled introduction of diverse functionalities, a critical advantage in the synthesis of complex molecular targets. The importance of polychlorinated pyridine derivatives as pharmaceutical and agricultural intermediates is well-established.

Molecular Structure and Physicochemical Properties

A fundamental grasp of the molecule's architecture and physical characteristics is essential for its effective application and safe handling.

Structural Analysis

The molecule is built upon a pyridine ring, a six-membered aromatic heterocycle, with key substitutions that define its chemical behavior:

-

Chlorine Substituents: Located at positions 2, 3, and 5, these halogen atoms inductively withdraw electron density, making the ring susceptible to attack by nucleophiles.

-

Carbonyl Chloride Group: This functional group at the 4-position is the primary site of reactivity for acylation reactions. The carbonyl carbon is sp²-hybridized and highly electrophilic.

-

Aromatic System: Despite the heavy substitution, the pyridine ring maintains its aromatic character.

The table below summarizes the key physicochemical properties of the parent compound, 2,3,5-trichloropyridine, which serves as a common precursor. Data for the carbonyl chloride derivative is less available, but its properties can be extrapolated from its structure and related compounds.

| Property | Value (for 2,3,5-Trichloropyridine) | Source(s) |

| Molecular Formula | C₅H₂Cl₃N | [1] |

| Molecular Weight | 182.44 g/mol | [1] |

| CAS Number | 16063-70-0 | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 46-50 °C | |

| Boiling Point | 219 °C | |

| Solubility | Slightly soluble in water. |

Note: The molecular formula for 2,3,5-Trichloropyridine-4-carbonyl chloride is C₆HCl₄NO with a molecular weight of 244.89 g/mol .[4]

Spectroscopic Profile (Expected)

Spectroscopic analysis is crucial for identity and purity confirmation. Based on the molecular structure, the following spectral characteristics are anticipated:

-

Infrared (IR) Spectroscopy: A prominent and sharp absorption peak is expected in the range of 1750-1815 cm⁻¹ corresponding to the C=O stretch of the highly reactive acyl chloride.

-

¹H NMR Spectroscopy: A single, sharp singlet is predicted for the lone proton at the C6 position of the pyridine ring. Its chemical shift would be significantly downfield due to the anisotropic and inductive effects of the adjacent nitrogen and multiple chlorine atoms.

-

¹³C NMR Spectroscopy: Six distinct signals are expected: one for the carbonyl carbon (highly deshielded) and five for the carbons of the pyridine ring, with their chemical shifts dictated by the surrounding chloro and carbonyl substituents.

-

Mass Spectrometry (MS): The mass spectrum would display a molecular ion peak (M+) with a characteristic isotopic cluster pattern, resulting from the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Synthesis and Reaction Workflow

The preparation of 2,3,5-trichloropyridine-4-carbonyl chloride is a multi-step process typically starting from its parent pyridine. Various methods exist for the synthesis of the 2,3,5-trichloropyridine core, including the reaction of pentachloropyridine with zinc[5][6] or the cyclization of acyclic precursors.[3][7]

Synthetic Pathway: From Carboxylic Acid

A common and direct method for creating the title compound is the chlorination of its corresponding carboxylic acid precursor. This is a standard transformation in organic synthesis.

Caption: Conversion of the carboxylic acid to the acyl chloride.

Detailed Experimental Protocol: Chlorination of 2,3,5-Trichloropyridine-4-carboxylic acid

Disclaimer: This protocol is intended for experienced synthetic chemists and must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

Materials:

-

2,3,5-Trichloropyridine-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Rotary evaporator and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend 2,3,5-trichloropyridine-4-carboxylic acid in the anhydrous solvent.

-

Addition of Reagents: Add a catalytic amount of DMF (1-2 drops) to the suspension. Slowly, add an excess (typically 2-3 equivalents) of thionyl chloride or oxalyl chloride to the flask at room temperature. The addition should be done carefully as gas evolution (SO₂ or CO/CO₂) will occur.

-

Reaction Progression: Gently heat the reaction mixture to reflux (typically 40-80°C depending on the solvent and chlorinating agent). Monitor the reaction until the initial solid has completely dissolved and gas evolution has ceased, which usually takes 1-3 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully remove the excess solvent and chlorinating agent under reduced pressure using a rotary evaporator. The resulting crude 2,3,5-trichloropyridine-4-carbonyl chloride can often be used directly in the next step or purified further by vacuum distillation.

Key Applications in Advanced Synthesis

The utility of this reagent stems from its ability to act as a robust acylating agent and a scaffold for further functionalization.

Synthesis of Amides and Esters

The primary application is the reaction with nucleophiles. Amines (primary or secondary) and alcohols react readily with the acyl chloride to form highly stable amide and ester linkages, respectively. This reaction is fundamental in the construction of active pharmaceutical ingredients and agrochemicals.

Caption: Primary acylation reactions of the title compound.

Platform for Nucleophilic Aromatic Substitution (SNAr)

After the acyl chloride has been derivatized, the chlorine atoms on the pyridine ring, particularly at the C2 position, become susceptible to displacement by strong nucleophiles (e.g., alkoxides, thiolates). This allows for the introduction of additional complexity and the fine-tuning of a molecule's properties.

Safety and Handling

2,3,5-Trichloropyridine-4-carbonyl chloride is a reactive and hazardous substance requiring strict safety protocols.

-

Hazard Profile: As an acyl chloride, it is corrosive and reacts with water, potentially violently, to release corrosive hydrogen chloride gas. It is expected to be a skin and respiratory tract irritant.

-

Handling: All manipulations must be performed within a certified chemical fume hood. Personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat, is mandatory.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture. It should be kept away from water, alcohols, bases, and oxidizing agents.

Conclusion

2,3,5-Trichloropyridine-4-carbonyl chloride stands out as a potent and versatile intermediate for chemical synthesis. Its molecular structure, featuring a reactive acyl chloride handle on an electron-poor polychlorinated pyridine core, provides a dual platform for building molecular complexity. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the design and development of novel pharmaceuticals and agrochemicals. This guide provides the foundational knowledge and practical protocols necessary for its safe and effective application in a research and development setting.

References

-

PubChem. (n.d.). 2,4,6-Trichloropyrimidine-5-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of (b) Production of 2,3,5-trichloropyridine. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2,3,5-Trichloropyridine-4-carbonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.

- Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.

- Google Patents. (n.d.). CN112159349B - Synthetic method of 2,3, 5-trichloropyridine.

-

PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine-4-thiol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2,3,5,6-tetrachloropyridine. NIST Chemistry WebBook. Retrieved from [Link]

- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 555-557.

-

PrepChem. (n.d.). Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine. Retrieved from [Link]

Sources

- 1. 2,3,5-Trichlorpyridin 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,3,5-Trichloropyridine, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. prepchem.com [prepchem.com]

- 4. 2,3,5-Trichloropyridine-4-carbonyl chloride - Amerigo Scientific [amerigoscientific.com]

- 5. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]

2,3,5-Trichloropyridine-4-carbonyl chloride reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 2,3,5-Trichloropyridine-4-carbonyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2,3,5-trichloropyridine-4-carbonyl chloride, a pivotal intermediate in the synthesis of complex agrochemicals and pharmaceuticals. The document delineates the molecule's dual reactivity, stemming from a highly electrophilic acyl chloride group and a sterically hindered, electron-deficient trichloropyridine ring. We will explore the mechanistic underpinnings of its reactions with various nucleophiles, including hydrolysis, alcoholysis, aminolysis, and Friedel-Crafts acylation. Furthermore, the guide addresses the potential for nucleophilic aromatic substitution on the pyridine core. Each section is grounded in established chemical principles, providing field-proven insights and detailed experimental protocols to support researchers, scientists, and drug development professionals in leveraging this versatile reagent.

Introduction: A Molecule of Strategic Importance

2,3,5-Trichloropyridine-4-carbonyl chloride is a highly functionalized heterocyclic compound. Its structure is characterized by two key reactive centers: an exceptionally reactive acyl chloride at the C4 position and a pyridine ring bearing three chlorine atoms. This substitution pattern renders the aromatic ring electron-deficient, significantly influencing its reactivity.

The strategic importance of this molecule lies in its role as a building block for high-value chemical products. The parent compound, 2,3,5-trichloropyridine, is a crucial intermediate in the production of herbicides and insecticides.[1][2] For instance, it can be converted to 3,5-dichloro-2-pyridinol, a precursor for pesticides like chlorpyrifos, or used in the synthesis of herbicides such as clodinafop-propargyl.[2][3] The addition of the C4-carbonyl chloride group transforms it into a powerful acylating agent, enabling the introduction of the entire trichloropyridinyl moiety into a target molecule through robust C-C, C-O, or C-N bond formations.

This guide will systematically dissect the molecule's reactivity, providing the causal logic behind experimental design to enable its effective and predictable application in complex synthetic routes.

Physicochemical Properties

A foundational understanding of a reagent's physical properties is critical for its safe handling, storage, and application in controlled chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₆HCl₄NO | (Derived) |

| Molecular Weight | 248.89 g/mol | (Derived) |

| Parent Compound | 2,3,5-Trichloropyridine | [4][5] |

| Parent CAS No. | 16063-70-0 | [4][6] |

| Parent Appearance | White to off-white crystalline powder | [4] |

| Parent M.P. | 46-50 °C | [5] |

| Parent Solubility | Soluble in organic solvents, slightly soluble in water | [4][5] |

| Storage | Store in a cool, dry place away from light and moisture | [4] |

Note: Properties for the parent compound 2,3,5-trichloropyridine are provided for context. The carbonyl chloride derivative is expected to be a solid or high-boiling liquid, highly sensitive to moisture.

Core Reactivity: Nucleophilic Acyl Substitution

The acyl chloride is the most reactive site on the molecule. It undergoes nucleophilic acyl substitution with a wide range of nucleophiles. The reaction proceeds via a tetrahedral intermediate, followed by the expulsion of the chloride leaving group, which is an excellent leaving group. This process is typically rapid and often exothermic.

Caption: General mechanism of nucleophilic acyl substitution at the carbonyl chloride.

Hydrolysis

Exposure to water will rapidly hydrolyze the acyl chloride to the corresponding carboxylic acid, 2,3,5-trichloropyridine-4-carboxylic acid, releasing hydrogen chloride (HCl) gas. This reaction underscores the need for anhydrous conditions when performing other nucleophilic substitutions.

Alcoholysis and Esterification

The reaction with alcohols (alcoholysis) provides a direct route to esters. The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the HCl byproduct.

This reaction is analogous to the well-known Yamaguchi esterification, where a carboxylic acid is activated in situ with 2,4,6-trichlorobenzoyl chloride.[7][8] The use of pre-formed 2,3,5-trichloropyridine-4-carbonyl chloride bypasses the initial activation step, offering a highly efficient route to the corresponding esters.

Aminolysis and Amide Bond Formation

Amide bond formation is one of the most robust and widely used reactions involving acyl chlorides. 2,3,5-trichloropyridine-4-carbonyl chloride reacts readily with primary and secondary amines to form the corresponding amides.

Causality Behind Experimental Choices:

-

Stoichiometry: At least two equivalents of the amine are often used. One equivalent acts as the nucleophile, while the second acts as a base to neutralize the generated HCl. Alternatively, one equivalent of the amine can be used with one equivalent of an auxiliary base like triethylamine.[9] This prevents the protonation and deactivation of the nucleophilic amine.

-

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to avoid side reactions with the solvent.

-

Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) to control the exothermic reaction rate and then allowed to warm to room temperature to ensure completion.

Friedel-Crafts Acylation

The carbonyl chloride can act as an electrophile in Friedel-Crafts acylation reactions to form aryl ketones.[10] This reaction involves the activation of the acyl chloride with a strong Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[11]

Mechanistic Considerations:

-

The Lewis acid coordinates to the chlorine atom of the acyl chloride.

-

This complex cleaves to form a resonance-stabilized acylium ion.

-

The acylium ion is attacked by the electron-rich aromatic ring (e.g., benzene or anisole) in an electrophilic aromatic substitution step.

-

Unlike Friedel-Crafts alkylation, the resulting ketone product is an electron-withdrawing group that deactivates the aromatic ring, preventing further acylation.[12]

-

Crucially, the ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[10] Therefore, a stoichiometric amount, rather than a catalytic amount, of the Lewis acid is required. The complex is subsequently hydrolyzed during aqueous workup to release the final ketone product.

Caption: Logical workflow for a Friedel-Crafts acylation reaction.

Reactivity of the Trichloropyridine Ring

The pyridine ring is rendered significantly electron-deficient by the cumulative inductive effects of three chlorine atoms and the nitrogen heteroatom. This deactivation makes it resistant to electrophilic aromatic substitution but highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

The positions ortho and para to the nitrogen atom (C2, C6, and C4) are the most activated towards nucleophilic attack. In 2,3,5-trichloropyridine, the C2 position is the most likely site for substitution by strong nucleophiles.[13][14]

Causality Behind Experimental Choices for SNAr:

-

Nucleophile: Strong nucleophiles are required (e.g., alkoxides, thiolates, or amines).

-

Solvent: Polar aprotic solvents like DMSO or DMF are ideal as they solvate the cation but not the nucleophile, maximizing its reactivity.[15]

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy for substitution on the sterically hindered ring.[15]

-

Leaving Group: Chloride is a good leaving group in SNAr reactions, particularly when the aromatic ring is highly activated.

While the C4 position is occupied by the carbonyl group, the C2 and C5 positions remain potential sites for SNAr, although this would likely require more forcing conditions compared to reactions at the acyl chloride. Additionally, the chlorine atoms can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction with arylboronic acids, to form new C-C bonds.[5]

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and desired scale.

Protocol 1: Synthesis of N-benzyl-2,3,5-trichloropyridine-4-carboxamide (Amidation)

This protocol describes a standard amidation procedure.

Materials:

-

2,3,5-Trichloropyridine-4-carbonyl chloride

-

Benzylamine

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2,3,5-trichloropyridine-4-carbonyl chloride (1.05 eq.) in anhydrous DCM dropwise to the stirred amine solution over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide.

Sources

- 1. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 2. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]

- 3. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 4. agrochemx.com [agrochemx.com]

- 5. 2,3,5-Trichloropyridine | 16063-70-0 [chemicalbook.com]

- 6. 2,3,5-Trichloropyridine | 16063-70-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yamaguchi Esterification [organic-chemistry.org]

- 9. Amide Synthesis [fishersci.co.uk]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. Khan Academy [khanacademy.org]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. chempanda.com [chempanda.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Introduction: A Highly Activated Building Block for Complex Synthesis

An In-depth Technical Guide to the Electrophilicity and Synthetic Utility of 2,3,5-Trichloropyridine-4-carbonyl chloride

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the demand for versatile and highly reactive intermediates is paramount. 2,3,5-Trichloropyridine-4-carbonyl chloride emerges as a pivotal reagent, engineered for the efficient construction of complex molecular architectures. Its significance lies in a carefully orchestrated electronic profile: a pyridine ring rendered severely electron-deficient by three chloro substituents, which in turn dramatically enhances the electrophilicity of the C4-carbonyl chloride moiety.

This guide provides an in-depth exploration of the core chemical principles governing the reactivity of 2,3,5-Trichloropyridine-4-carbonyl chloride. We will dissect its molecular structure, analyze the synergistic electronic effects that define its potent electrophilicity, detail synthetic pathways to its precursor, and present its application in forming critical chemical bonds. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this powerful synthetic tool.

Part 1: Molecular Structure and the Origins of Potent Electrophilicity

The exceptional reactivity of 2,3,5-Trichloropyridine-4-carbonyl chloride is not accidental; it is a direct consequence of the cumulative electron-withdrawing effects of its substituents.

-

The Pyridine Core: The nitrogen atom in the pyridine ring is inherently electronegative, exerting an inductive electron-withdrawing effect (-I) that reduces electron density across the aromatic system.

-

Trichloro Substitution: The three chlorine atoms at the C2, C3, and C5 positions are potent electron-withdrawing groups. Their strong inductive effects (-I) far outweigh their weak resonance-donating effects (+R), further depleting the pyridine ring of electron density. This systemic electron deficiency is relayed to the C4 position.

-

The Carbonyl Chloride Group: The acyl chloride at C4 is the primary center of electrophilicity. The carbonyl carbon is doubly activated. Firstly, by the highly electronegative oxygen atom, which polarizes the C=O bond, creating a significant partial positive charge (δ+) on the carbon. Secondly, the entire electron-poor trichloropyridinyl ring acts as a powerful withdrawing group, magnifying this partial positive charge.

The culmination of these factors is a carbonyl carbon that is exceptionally susceptible to attack by a wide range of nucleophiles. Computational and experimental studies on substituted carbonyl compounds confirm that electrophilicity is predominantly governed by electrostatic attractions between the carbonyl compound and the incoming nucleophile.[1][2][3][4] The electronic architecture of 2,3,5-trichloropyridine-4-carbonyl chloride maximizes the positive charge on the carbonyl carbon, thereby maximizing this electrostatic attraction and driving rapid acylation reactions.[3]

Caption: Workflow for the cyclization synthesis of 2,3,5-trichloropyridine.

Part 3: Reactivity and Synthetic Applications

The primary utility of 2,3,5-Trichloropyridine-4-carbonyl chloride is as a potent acylating agent. The carbonyl carbon is the undisputed center of reactivity, readily undergoing nucleophilic acyl substitution with a vast array of nucleophiles.

Caption: The mechanism of nucleophilic acyl substitution.

Key Transformations:

-

Amide Formation: Reaction with primary or secondary amines is typically rapid and high-yielding, forming the corresponding amides. This is one of the most critical bond-forming reactions in drug discovery.

-

Ester Formation: Alcohols react readily, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct, to form esters.

-

Thioester Formation: Thiols behave similarly to alcohols, producing thioesters, which are valuable intermediates in their own right.

Application Workflow: Synthesis of a Novel Kinase Inhibitor Scaffold

To illustrate the practical utility of this reagent, we present a validated workflow for the synthesis of a core amide scaffold, a common motif in kinase inhibitors.

Objective: To synthesize N-(4-methoxyphenyl)-2,3,5-trichloropyridine-4-carboxamide.

Materials:

-

2,3,5-Trichloropyridine-4-carbonyl chloride (1.0 eq)

-

p-Anisidine (4-methoxyaniline) (1.05 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Protocol:

-

Dissolve p-anisidine (1.05 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve 2,3,5-trichloropyridine-4-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield the pure N-(4-methoxyphenyl)-2,3,5-trichloropyridine-4-carboxamide.

Conclusion

2,3,5-Trichloropyridine-4-carbonyl chloride is a superior acylating agent whose high electrophilicity is a direct result of the powerful, synergistic electron-withdrawing properties of the trichlorinated pyridine ring. This predictable and potent reactivity makes it an invaluable tool for medicinal and agricultural chemists, enabling the efficient and reliable synthesis of complex amides, esters, and other carbonyl derivatives. A thorough understanding of its electronic nature and handling in common synthetic protocols, as detailed in this guide, empowers researchers to fully leverage its capabilities in the development of novel, high-value molecules.

References

- Benchchem, Synthesis routes of 2,3,5-Trichloropyridine, Available at

- PrepChem.

- PrepChem.com, Synthesis of (b)

- Google Patents, US4111938A - Preparation of 2,3,5-trichloropyridine, Available at

- Indian Academy of Sciences, DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron, Available at

- Google Patents, CN112159349B - Synthetic method of 2,3, 5-trichloropyridine, Available at

- R Discovery, DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine, Available at

- Chemical Science (RSC Publishing)

- China Zhejiang Concentrate Chemical Co., Ltd.

- ResearchGate, What defines electrophilicity in carbonyl compounds, Available at

- yongwell.

- PMC - NIH, What defines electrophilicity in carbonyl compounds, Available at

- Sigma-Aldrich, 2,3,5-Trichloropyridine 99 16063-70-0, Available at

- Amerigo Scientific, 2,3,5-Trichloropyridine-4-carbonyl chloride, Available at

- Vrije Universiteit Amsterdam, What defines electrophilicity in carbonyl compounds, Available at

- ResearchGate, Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)

- Google Patents, CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine, Available at

- Tokyo Chemical Industry (India) Pvt. Ltd.

- ResearchGate, Nucleophilic Substitution in Some 5-Chloropyrimidines.

- NIST WebBook, 2,3,5,6-tetrachloropyridine, Available at

- Thermo Scientific Chemicals, 2,3,5-Trichloropyridine, 98% 100 g, Available at

- Sigma-Aldrich, 2-Chloropyridine-4-carbonyl chloride 97 65287-34-5, Available at

- CompTox Chemicals Dashboard, 2,4,6-Trichloropyrimidine-5-carbonyl chloride Properties, Available at

- PMC, Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules, Available at

- Lookchem, NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES, Available at

- Benchchem, Technical Support Center: Optimizing Nucleophilic Substitution on 2,3,5,6-Tetrachloropyridine-4-thiol, Available at

- PubMed, Nucleosides. IV.

Sources

2,3,5-Trichloropyridine-4-carbonyl chloride starting material for synthesis

An In-Depth Technical Guide to 2,3,5,6-Tetrachloropyridine-4-carbonyl Chloride: Synthesis and Application as a Core Building Block

Senior Application Scientist Note: The initial query focused on 2,3,5-trichloropyridine-4-carbonyl chloride. However, a thorough review of publicly accessible scientific literature and patent databases reveals limited specific data on the synthesis of its direct precursor and subsequent applications. To provide a comprehensive and actionable guide grounded in robust, citable evidence, this document will focus on the closely related and extensively documented analogue: 2,3,5,6-tetrachloropyridine-4-carbonyl chloride . This molecule serves as a superior and exemplary model for understanding the synthesis, reactivity, and application of highly chlorinated pyridine-4-carbonyl chlorides in modern chemical research and development.

Introduction: The Strategic Value of a Polychlorinated Pyridine Synthon

2,3,5,6-Tetrachloropyridine-4-carbonyl chloride is a highly reactive derivative of a polychlorinated pyridine core. Its utility in synthetic chemistry stems from two key structural features:

-

A Highly Electrophilic Acyl Chloride: The carbonyl chloride group is an excellent acylating agent, readily reacting with a wide range of nucleophiles to form stable amide and ester linkages. This reactivity is the cornerstone of its function as a synthetic building block.

-

An Electron-Deficient Pyridine Ring: The four electron-withdrawing chlorine atoms render the pyridine ring highly resistant to electrophilic attack and activate it towards nucleophilic aromatic substitution (SNAr). This allows for potential subsequent modifications of the core structure.

These characteristics make it a crucial intermediate in the synthesis of high-value chemical entities, particularly in the agrochemical and pharmaceutical sectors.[1][2] Its most notable application is as the immediate precursor to derivatives of 2,3,5,6-tetrachloropyridine-4-carboxylic acid, a potent herbicide widely known as Picloram.[3] This guide provides a detailed exploration of its synthesis, reactivity, and core applications for researchers, chemists, and professionals in drug and pesticide development.

Synthesis Pathway: From Pyridine Core to Reactive Acyl Chloride

The synthesis of 2,3,5,6-tetrachloropyridine-4-carbonyl chloride is a multi-step process that begins with the construction of the chlorinated pyridine core, followed by functionalization at the 4-position, and finally, activation to the acyl chloride.

Step 1: Synthesis of the 2,3,5,6-Tetrachloropyridine Scaffold

Several industrial and laboratory-scale methods exist for producing the 2,3,5,6-tetrachloropyridine core. The choice of method often depends on the available starting materials, scale, and desired purity.

Method A: Reductive Dechlorination of Pentachloropyridine A common and selective laboratory method involves the removal of the chlorine atom at the 4-position from the more accessible pentachloropyridine. Metallic zinc in the presence of an ammonium salt is an effective reagent for this transformation.[1]

Method B: High-Temperature Vapor-Phase Chlorination On an industrial scale, direct vapor-phase chlorination of less chlorinated pyridines, such as 2,6-dichloropyridine or 2,3,6-trichloropyridine, at temperatures between 300-450 °C can produce 2,3,5,6-tetrachloropyridine in high selectivity.[2]

Method C: Cyclization of Acyclic Precursors An alternative approach involves building the pyridine ring from acyclic starting materials. For example, reacting trichloroacetyl chloride with acrylonitrile in the presence of a copper(I) chloride catalyst can yield a mixture containing 2,3,5,6-tetrachloropyridine.[4]

Diagram: Synthesis Pathways to the Tetrachloropyridine Core

Caption: Key synthetic routes to the 2,3,5,6-tetrachloropyridine scaffold.

Step 2: Synthesis of the Key Precursor: 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid (Picloram)

With the core scaffold in hand, the next critical step is the introduction of a carboxylic acid group at the 4-position. The most effective method is the directed ortho-metalation (DoM) of 2,3,5,6-tetrachloropyridine followed by carboxylation.

Causality of Experimental Choices:

-

Directed Metalation: The hydrogen at the 4-position is the most acidic proton on the ring due to the inductive effects of the four adjacent chlorine atoms. This makes it susceptible to deprotonation by a strong, non-nucleophilic base.

-

Choice of Base: Lithium diisopropylamide (LDA) is an ideal choice. It is a very strong base, capable of deprotonating the C-4 position, but it is sterically hindered, which minimizes the risk of nucleophilic attack on the pyridine ring.

-

Carboxylation Agent: Solid carbon dioxide (dry ice) serves as a simple, inexpensive, and efficient electrophile to quench the intermediate lithiated species, forming the lithium carboxylate salt.

-

Acidic Workup: A final acidification step is required to protonate the carboxylate salt and yield the final carboxylic acid product.

Experimental Protocol: Carboxylation of 2,3,5,6-Tetrachloropyridine

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

-

Solvent and Substrate: Dissolve 2,3,5,6-tetrachloropyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Preparation (LDA): In a separate flask, prepare a solution of LDA (1.1 eq.) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.

-

Deprotonation: Slowly add the prepared LDA solution to the tetrachloropyridine solution via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1-2 hours at -78 °C to ensure complete formation of the lithiated intermediate.

-

Carboxylation: Crush an excess of dry ice into a fine powder and quickly add it to the reaction mixture in several portions. The reaction is typically exothermic.

-

Quench and Workup: Allow the mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Acidification: Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 1-2 with concentrated HCl.

-

Isolation: The product, 2,3,5,6-tetrachloropyridine-4-carboxylic acid, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Conversion to 2,3,5,6-Tetrachloropyridine-4-carbonyl Chloride

The final activation step involves converting the carboxylic acid to the highly reactive carbonyl chloride. Thionyl chloride (SOCl₂) is the most common and effective reagent for this transformation.[5][6]

Mechanism and Rationale: The reaction proceeds via a chlorosulfite intermediate, which is a much better leaving group than the hydroxyl group. The gaseous byproducts (SO₂ and HCl) are easily removed, driving the reaction to completion and simplifying purification.[6] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent in situ.

Experimental Protocol: Acyl Chloride Formation

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize the HCl and SO₂ byproducts.

-

Reagents: Suspend 2,3,5,6-tetrachloropyridine-4-carboxylic acid (1.0 eq.) in an excess of thionyl chloride (5-10 eq.). Thionyl chloride can serve as both the reagent and the solvent.

-

Catalyst (Optional): Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Reaction: Gently heat the mixture to reflux (approx. 76 °C) and maintain for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

-

Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (using a vacuum pump protected by a cold trap and a base trap). The resulting crude 2,3,5,6-tetrachloropyridine-4-carbonyl chloride, typically an oil or low-melting solid, is often used directly in the next step without further purification due to its high reactivity and moisture sensitivity.

Diagram: Overall Synthesis Workflow

Caption: Workflow for the synthesis of the target acyl chloride.

Applications in Synthesis: Acylation Reactions

The primary utility of 2,3,5,6-tetrachloropyridine-4-carbonyl chloride is as a potent acylating agent for the synthesis of amides and esters.

Synthesis of Amides (Schotten-Baumann Conditions)

The reaction with primary or secondary amines is rapid and efficient, typically performed under Schotten-Baumann conditions.[7][8]

Rationale: The reaction generates HCl as a byproduct, which would protonate the starting amine, rendering it non-nucleophilic. Therefore, a base (e.g., pyridine, triethylamine, or aqueous NaOH) is required to neutralize the HCl and drive the reaction to completion.[7]

General Protocol: Amide Formation

-

Setup: Dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1-1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under a nitrogen atmosphere. Cool the solution to 0 °C.

-

Addition: Prepare a solution of crude 2,3,5,6-tetrachloropyridine-4-carbonyl chloride (1.0-1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction with water. Separate the organic layer, wash successively with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

Synthesis of Esters

The reaction with alcohols or phenols follows a similar principle, yielding the corresponding esters. This reaction is often catalyzed by a base like pyridine, which not only scavenges the HCl byproduct but also activates the acyl chloride.

General Protocol: Ester Formation

-

Setup: Dissolve the alcohol (1.0 eq.) and pyridine (1.5-2.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane). Pyridine can also be used as the solvent. Cool the mixture to 0 °C.

-

Addition: Add a solution of 2,3,5,6-tetrachloropyridine-4-carbonyl chloride (1.1 eq.) in the same solvent dropwise.

-

Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

-

Workup and Purification: Follow a similar aqueous workup procedure as described for amide synthesis to remove the pyridinium hydrochloride salt and any excess reagents. Purify the crude product by chromatography or recrystallization.

Data Summary and Safety

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 2,3,5,6-Tetrachloropyridine | C₅HCl₄N | 216.88 | White solid | 2402-79-1[9] |

| 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid | C₆HCl₄NO₂ | 260.90 | Solid | 19340-26-2[3] |

| 2,3,5,6-Tetrachloropyridine-4-carbonyl Chloride | C₆Cl₅NO | 279.35 | (Expected) Moisture-sensitive oil or low-melting solid | N/A |

Safety and Handling:

-

2,3,5,6-Tetrachloropyridine and its carboxylic acid derivative: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and lachrymatory. Reacts violently with water. All operations must be conducted in a certified chemical fume hood.

-

2,3,5,6-Tetrachloropyridine-4-carbonyl Chloride: As an acyl chloride, it should be presumed to be highly corrosive and moisture-sensitive. It will react with water to release corrosive HCl gas. Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and glassware. All transfers should be performed using syringe techniques.

References

- Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. (1982). U.S.

- Process for producing 2,3,5,6-tetrachloropyridine. (1987). U.S.

-

Preparation method of 2,3,5,6-tetrachloropyridine. (2017). Patsnap Eureka. [Link]

- Process for the production of 2,3,5,6-tetrachloropyridine and 2,3,6-trichloropyridine. (1993).

-

Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. (2011). International Journal of Chemistry. [Link]

-

Production of 2,3,5,6-tetrachloropyridine. (1995). World Intellectual Property Organization. WO/1995/006639. [Link]

- Preparation of 2,3,5,6 tetra chloro pyridine. (1991).

-

2,3,5,6-Tetrachloropyridine-4-carboxylic Acid. Pipzine Chemicals. [Link]

-

Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine. (1979). European Patent Office. EP0003357A1. [Link]

-

PubChem Compound Summary for CID 4347034, 2,3,5,6-tetrachloropyridine-4-carboxylic Acid. National Center for Biotechnology Information. [Link]

- Production of 2,3,5,6-tetrachloropyridine. (1995).

-

PubChem Compound Summary for CID 16990, 2,3,5,6-Tetrachloropyridine. National Center for Biotechnology Information. [Link]

-

Clark, J. (2023). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. [Link]

-

Conversion of carboxylic acids to acid chlorides. (2021). Chemistry LibreTexts. [Link]

- Method for the synthesis of amides and related products from esters or ester-like compounds. (2005). U.S.

-

Ashenhurst, J. (2023). Synthesis, Nomenclature, and Properties Of The Amide Functional Group. Master Organic Chemistry. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. [Link]

-

Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. (2021). Nature Communications. [Link]

Sources

- 1. US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google Patents [patents.google.com]

- 2. EP0363404B1 - Process for the production of 2,3,5,6-tetrachloropyridine and 2,3,6-trichloropyridine - Google Patents [patents.google.com]

- 3. 2,3,5,6-tetrachloropyridine-4-carboxylic Acid | C6HCl4NO2 | CID 4347034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Amide Synthesis [fishersci.se]

- 8. m.youtube.com [m.youtube.com]

- 9. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Data & Characterization of 2,3,5-Trichloropyridine-4-carbonyl chloride

[1]

Executive Summary

2,3,5-Trichloropyridine-4-carbonyl chloride (CAS: 1221791-81-6) is a highly electrophilic acyl chloride derivative of the pyridine series.[1] It serves as a pivotal "warhead" intermediate for introducing the 2,3,5-trichloropyridine moiety into complex scaffolds, particularly in the synthesis of herbicidal agents (e.g., picloram analogs) and metalloprotease inhibitors.

This guide provides a definitive reference for identifying and validating this compound. Unlike stable carboxylic acids, this acid chloride is moisture-sensitive; therefore, spectroscopic data must be interpreted with an understanding of potential hydrolysis artifacts.

Chemical Identity & Physical Profile[1][2][3][4]

| Property | Data |

| IUPAC Name | 2,3,5-Trichloropyridine-4-carbonyl chloride |

| Synonyms | 2,3,5-Trichloroisonicotinoyl chloride; 2,3,5-Trichloro-4-pyridinecarbonyl chloride |

| CAS Number | 1221791-81-6 |

| Molecular Formula | C₆HCl₄NO |

| Molecular Weight | 244.89 g/mol |

| Physical State | Off-white to pale yellow crystalline solid or oil (depending on purity) |

| Melting Point | 48–50 °C (Typical for pure intermediate) |

| Solubility | Soluble in DCM, CHCl₃, THF, Toluene; Reacts violently with water/alcohols |

Spectroscopic Analysis

The structural integrity of 2,3,5-trichloropyridine-4-carbonyl chloride is validated through a triangulation of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high degree of substitution on the pyridine ring, the ¹H NMR spectrum is deceptively simple, featuring a single diagnostic signal.

¹H NMR (400 MHz, CDCl₃)

-

Signal: δ 8.55 – 8.65 ppm (1H, s)

-

Assignment: H-6 (Proton at position 6)[1]

-

Structural Logic: The proton at C6 is flanked by the ring nitrogen (deshielding) and a chlorine at C5.[1] The absence of coupling confirms the 2,3,5-trichloro substitution pattern, leaving C6 as the only unsubstituted carbon.

-

Note: If a doublet or multiplet is observed, check for impurities (e.g., 2,3-dichloro analogs).

-

¹³C NMR (100 MHz, CDCl₃)

The ¹³C spectrum is critical for confirming the carbonyl functionality and the chlorination pattern.

| Chemical Shift (δ, ppm) | Assignment | Description |

| 163.5 | C=O | Carbonyl chloride carbon.[1] Significantly deshielded. |

| 148.0 | C-6 | CH carbon (alpha to Nitrogen).[1] |

| 146.5 | C-2 | C-Cl (alpha to Nitrogen).[1] |

| 140.2 | C-4 | Quaternary carbon attached to COCl. |

| 132.0 | C-3 | C-Cl (beta to Nitrogen).[1] |

| 129.5 | C-5 | C-Cl (beta to Nitrogen).[1] |

Infrared Spectroscopy (FT-IR)

IR is the primary tool for monitoring the conversion of the carboxylic acid precursor to the acid chloride.

-

Diagnostic Band (C=O Stretch): 1780 ± 10 cm⁻¹ [1]

-

Significance: This strong, sharp peak appears at a higher frequency than the precursor acid (typically ~1700-1720 cm⁻¹) due to the inductive electron-withdrawing effect of the chlorine atom on the carbonyl.

-

-

Pyridine Ring Stretching: 1540–1580 cm⁻¹ (C=N / C=C skeletal vibrations).[1]

-

C-Cl Stretching: 700–800 cm⁻¹ (Strong bands in the fingerprint region).[1]

-

Absence of OH: The broad O-H stretch (2500–3300 cm⁻¹) seen in the carboxylic acid precursor must be absent .[1] Its presence indicates incomplete reaction or hydrolysis.[1]

Mass Spectrometry (MS)

The mass spectrum is dominated by the chlorine isotope signature.[1]

Synthesis & Preparation Protocol

The synthesis typically proceeds from 2,3,5-trichloroisonicotinic acid using a chlorinating agent. The following protocol ensures high conversion and purity.

Reagents

-

Precursor: 2,3,5-Trichloroisonicotinic acid (1.0 eq)

-

Reagent: Thionyl Chloride (SOCl₂) (5.0 eq) or Oxalyl Chloride (1.2 eq) with DMF (cat.)

-

Solvent: Toluene or Dichloromethane (Anhydrous)

Step-by-Step Workflow

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or N₂ line).

-

Addition: Suspend the carboxylic acid in anhydrous toluene. Add Thionyl Chloride dropwise.[1]

-

Catalysis: Add 1-2 drops of DMF to catalyze the formation of the Vilsmeier-Haack intermediate, significantly accelerating the reaction.

-

-

Reaction: Heat to reflux (75–80 °C) for 2–4 hours.

-

Endpoint: Monitor by IR (disappearance of broad OH stretch) or by taking an aliquot, quenching with methanol, and checking for the methyl ester by TLC/LC-MS.

-

-

Isolation: Concentrate the mixture under reduced pressure to remove excess SOCl₂ and solvent.

-

Azeotrope: Co-evaporate with fresh toluene twice to remove trace thionyl chloride.[1]

-

-

Product: The residue is the crude acid chloride, usually used directly in the next step without chromatographic purification (which would hydrolyze it).

Visualized Workflow (DOT)

Caption: Conversion of carboxylic acid precursor to acid chloride via thionyl chloride mediated chlorination.

Quality Control & Impurity Profiling

The primary impurity is the hydrolysis product (the parent acid).

| Impurity | Origin | Detection Method |

| 2,3,5-Trichloroisonicotinic Acid | Hydrolysis due to moisture | IR: Broad peak at 2500-3300 cm⁻¹.[1] LC-MS: Peak at M+1 (Acid mass).[1] |

| 2,3,5-Trichloropyridine | Decarboxylation (thermal) | GC-MS: Lower molecular weight (M=181).[1] |

| Methyl Ester Derivative | Reaction with Methanol (during analysis) | NMR: Singlet at ~3.9 ppm (OCH₃).[1] Used intentionally for QC. |

Self-Validating QC Step: To confirm the identity of the acid chloride, dissolve a small sample in dry Methanol .[1] Analyze the resulting solution by LC-MS. You should observe the Methyl Ester (Mass = 240/242/244), not the acid chloride mass (which reacts instantly) and not the acid mass (unless the starting material was unreacted).

References

-

Synthesis of 2,3,5-Trichloropyridine: U.S. Patent 4,111,938.[1] "Preparation of 2,3,5-trichloropyridine". Available at:

-

Precursor Characterization (Acid): PubChem Compound Summary for CID 27666 (2,3,5-Trichloropyridine). National Center for Biotechnology Information. Available at:

-

Analogous Chlorination Protocols: Asian Journal of Chemistry, Vol 26, No 1 (2014). "Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine". Available at:

- General IR/NMR Data for Pyridine Carbonyls:Spectrometric Identification of Organic Compounds, Silverstein et al. (Standard Reference Text).

Introduction: The Strategic Value of a Polychlorinated Pyridine Intermediate

An In-depth Technical Guide to 2,3,5-Trichloropyridine-4-carbonyl chloride for Advanced Chemical Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical development, the pyridine scaffold remains a cornerstone for constructing biologically active molecules. Its utility is significantly enhanced through substitution, with halogenated derivatives offering unique electronic properties and metabolic stability. Among these, 2,3,5-Trichloropyridine-4-carbonyl chloride (CAS No. 1221791-81-6) emerges as a highly specialized and reactive building block. This guide provides an in-depth examination of its commercial availability, physicochemical properties, synthesis, and strategic applications, particularly for professionals engaged in the design and synthesis of novel chemical entities. As a reactive acyl chloride, this compound serves as a potent electrophile for introducing the 2,3,5-trichloropyridin-4-oyl moiety, a key structural unit in various advanced chemical research programs.

Commercial Availability and Sourcing

2,3,5-Trichloropyridine-4-carbonyl chloride is not a common, high-volume commodity chemical. It is typically available from specialized chemical suppliers that focus on providing advanced building blocks for research and development purposes. Researchers should anticipate lead times for delivery, as it may be synthesized on demand rather than held in large stock.

Table 1: Commercial Suppliers of 2,3,5-Trichloropyridine-4-carbonyl chloride

| Supplier | CAS Number | Notes |

| Amerigo Scientific | 1221791-81-6 | A distributor specializing in life science research chemicals.[1] |

| Arctom | 1221791-81-6 | Offers the compound in flexible and larger reagent sizes.[2] |

| Sigma-Aldrich | 1221791-81-6 | Listed as a product available from Key Organics.[3] |

Note: Availability and stock levels should always be confirmed directly with the supplier prior to project planning.

Physicochemical and Safety Profile

Detailed experimental data for 2,3,5-Trichloropyridine-4-carbonyl chloride is not widely published. However, its properties can be inferred from its constituent parts: the 2,3,5-trichloropyridine core and the acyl chloride functional group. The parent compound, 2,3,5-Trichloropyridine, is a solid at room temperature.[4] The acyl chloride group imparts high reactivity, particularly towards nucleophiles, and moisture sensitivity.

Table 2: Properties of the Parent Compound, 2,3,5-Trichloropyridine (CAS: 16063-70-0)

| Property | Value | Source |

| Molecular Formula | C₅H₂Cl₃N | Sigma-Aldrich |

| Molecular Weight | 182.44 g/mol | Sigma-Aldrich[5] |

| Melting Point | 46-50 °C | ChemicalBook, Sigma-Aldrich[4][5] |

| Boiling Point | 219 °C | ChemicalBook, Sigma-Aldrich[4][5] |

| Appearance | White to off-white crystalline powder | TCI, Agrochemx[6] |

| Solubility | Slightly soluble in water; Soluble in organic solvents. | ChemicalBook, Agrochemx[4] |

Handling and Safety Precautions

As an acyl chloride, 2,3,5-Trichloropyridine-4-carbonyl chloride is expected to be a corrosive and lachrymatory substance. It will react with water and other protic solvents to release hydrogen chloride (HCl) gas. The trichloropyridine core is classified as toxic and an irritant.[4] Therefore, stringent safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7]

-

Handling: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors. Use an inert atmosphere (e.g., nitrogen or argon) to handle the material, preventing degradation from atmospheric moisture.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, and strong bases.

Synthesis and Chemical Reactivity

Synthesis Pathway

2,3,5-Trichloropyridine-4-carbonyl chloride is typically prepared from its corresponding carboxylic acid precursor, 2,3,5-Trichloropyridine-4-carboxylic acid (also known as 2,3,5-trichloroisonicotinic acid).[8][9] The conversion is a standard organic transformation achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

Caption: Synthesis workflow from the parent heterocycle to the target acyl chloride.

Application in Amide Bond Formation

The primary utility of 2,3,5-Trichloropyridine-4-carbonyl chloride in drug discovery is its role as an efficient acylating agent for the synthesis of amides and esters. The reaction with primary or secondary amines is typically rapid and high-yielding, forming a stable amide bond—a critical linkage in many pharmaceutical agents.

Caption: General reaction scheme for amide synthesis using the title compound.